2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
CAS No.: 1011913-89-5
Cat. No.: VC11916589
Molecular Formula: C13H8ClFN2OS2
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011913-89-5 |
|---|---|
| Molecular Formula | C13H8ClFN2OS2 |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2 |
| Standard InChI Key | DDZWVXPPOHRCDU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct components:
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5-Chlorothiophene moiety: A sulfur-containing aromatic ring with a chlorine substituent at the 5-position, contributing to electron-withdrawing effects and enhancing molecular stability.
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1,3,4-Oxadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for its role in modulating electronic properties and bioactivity .
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(4-Fluorophenyl)methylsulfanyl group: A benzylthioether substituent with a fluorine atom at the para position, influencing lipophilicity and membrane permeability.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClFN₂OS₂ |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 2-(5-Chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
| SMILES | C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F |
The presence of halogen atoms (Cl, F) and sulfur-containing groups enhances its reactivity and interaction with biological targets .
Synthetic Pathways
Cyclocondensation Strategies
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Hydrazide Formation: Reaction of a dicarbonyl ester with phenyl hydrazine to yield a hydrazide intermediate .
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Heterocyclization: Treatment with carbon disulfide (CS₂) or ammonium thiocyanate (NH₄SCN) under alkaline conditions to form the oxadiazole or triazole core, respectively .
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Functionalization: Introduction of the (4-fluorophenyl)methylsulfanyl group via nucleophilic substitution or Mitsunobu reactions.
Spectral Validation
Structural confirmation relies on spectroscopic techniques:
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IR Spectroscopy: Absence of NH₂ signals (3356–3471 cm⁻¹) and presence of C=S stretches (~179 cm⁻¹) .
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¹H NMR: Characteristic singlet peaks for aromatic protons (δ 6.5–8.5 ppm) and thiomethyl groups (δ 2.5–3.5 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 326.8 confirms the molecular weight.
Agrochemical Applications
The compound’s structural similarity to commercial pesticides suggests utility in:
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Insecticide Development: Disruption of insect nicotinic acetylcholine receptors.
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Fungicide Formulations: Inhibition of fungal ergosterol biosynthesis .
Toxicological Considerations
While comprehensive data are lacking, preliminary assessments indicate:
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